Oxaloacetate 4-methyl ester

CAS No.:

Cat. No.: VC1945401

Molecular Formula: C5H5O5-

Molecular Weight: 145.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5O5- |

|---|---|

| Molecular Weight | 145.09 g/mol |

| IUPAC Name | 4-methoxy-2,4-dioxobutanoate |

| Standard InChI | InChI=1S/C5H6O5/c1-10-4(7)2-3(6)5(8)9/h2H2,1H3,(H,8,9)/p-1 |

| Standard InChI Key | MAIRDOOJJIGWBJ-UHFFFAOYSA-M |

| Canonical SMILES | COC(=O)CC(=O)C(=O)[O-] |

Introduction

Chemical Structure and Properties

Molecular Identity

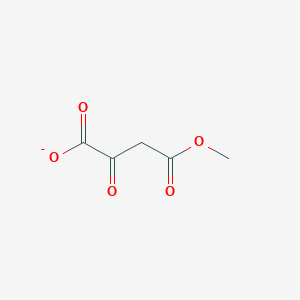

Oxaloacetate 4-methyl ester, also known as 4-methoxy-2,4-dioxobutanoic acid, is characterized by a methyl esterification at the fourth carbon position of oxaloacetic acid. This modification alters its chemical behavior while maintaining the key reactive sites of the parent molecule.

| Identifier | Value |

|---|---|

| Molecular Formula | C₅H₆O₅ (neutral form) / C₅H₅O₅⁻ (anionic form) |

| SMILES | COC(=O)CC(=O)C(=O)O |

| InChI | InChI=1S/C5H6O5/c1-10-4(7)2-3(6)5(8)9/h2H2,1H3,(H,8,9) |

| InChIKey | MAIRDOOJJIGWBJ-UHFFFAOYSA-N |

| CAS Number | 13192-05-7 |

| Molecular Weight | 146.1 g/mol (neutral) / 145.09 g/mol (anionic) |

The compound exists primarily as its conjugate base at physiological pH, making it an important species in biochemical reactions . Its structure contains two carbonyl groups and one carboxylic acid group, classifying it as an α-keto acid ester.

Physical Properties

The physical properties of oxaloacetate 4-methyl ester determine its behavior in various experimental and biological contexts.

Table 2: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 147.02881 | 127.4 |

| [M+Na]+ | 169.01075 | 135.4 |

| [M+NH4]+ | 164.05535 | 132.5 |

| [M+K]+ | 184.98469 | 133.9 |

| [M-H]- | 145.01425 | 123.5 |

| [M+Na-2H]- | 166.99620 | 128.4 |

| [M]+ | 146.02098 | 126.8 |

| [M]- | 146.02208 | 126.8 |

This collision cross-section data provides valuable information for mass spectrometry analysis and structural identification of the compound in complex mixtures .

Synthesis and Chemical Reactions

Synthetic Approaches

The primary method for synthesizing oxaloacetate 4-methyl ester involves direct esterification of oxaloacetic acid with methanol under acidic conditions:

Reaction:

Oxaloacetic acid + CH₃OH → Oxaloacetate 4-methyl ester + H₂O

This acid-catalyzed esterification typically occurs under the following conditions:

| Parameter | Value |

|---|---|

| Catalyst | HCl |

| Optimal HCl Concentration | 1.2–1.6% |

| Typical Yield | >90% |

The reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol, formation of a tetrahedral intermediate, and finally dehydration to yield the ester product.

Hydrolysis Reactions

Oxaloacetate 4-methyl ester undergoes both chemical and enzymatic hydrolysis:

Acid-Catalyzed Hydrolysis

The ester undergoes reversible hydrolysis in acidic conditions:

Reaction:

Oxaloacetate 4-methyl ester + H₂O → Oxaloacetic acid + CH₃OH

The hydrolysis rate increases with water content and temperature, with rapid degradation occurring at pH > 9.0 and temperatures above 60°C.

Enzymatic Hydrolysis

The enzyme 4-methyloxaloacetate esterase (EC 3.1.1.44) specifically catalyzes the hydrolysis of this compound:

Reaction:

Oxaloacetate 4-methyl ester + H₂O → Oxaloacetate + Methanol + H⁺

This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds, with the systematic name oxaloacetate-4-methyl-ester oxaloacetohydrolase .

Other Chemical Transformations

As an α-keto ester, oxaloacetate 4-methyl ester participates in several important reactions:

Transamination Reactions

The compound can serve as a substrate in transamination reactions:

Reaction:

Oxaloacetate 4-methyl ester + Amino acid → Aspartate derivative + α-keto acid

Condensation Reactions

It undergoes aldol-like condensations due to its α-keto group:

Reaction:

Oxaloacetate 4-methyl ester + Acetyl-CoA → Citrate derivative + CoA

Biochemical Significance

Metabolic Pathway Involvement

Oxaloacetate 4-methyl ester relates closely to oxaloacetate, which plays crucial roles in several metabolic pathways:

-

TCA Cycle: The TCA cycle starts when acetyl-CoA combines with oxaloacetate to form citrate, catalyzed by citrate synthase . Oxaloacetate 4-methyl ester can be used to study this critical junction in metabolism.

-

Gluconeogenesis: Oxaloacetate can be converted to phosphoenolpyruvate during gluconeogenesis . The methyl ester derivative provides researchers with a tool to investigate this pathway.

-

Amino Acid Metabolism: Oxaloacetate provides the carbon backbone for aspartate, which is essential for protein and nucleotide biosynthesis .

Enzymatic Interactions

The primary enzyme that specifically acts on oxaloacetate 4-methyl ester is 4-methyloxaloacetate esterase (EC 3.1.1.44):

| Attribute | Value |

|---|---|

| EC Number | 3.1.1.44 |

| CAS Number | 74812-46-7 |

| Systematic Name | oxaloacetate-4-methyl-ester oxaloacetohydrolase |

| Enzyme Class | Hydrolases acting on carboxylic ester bonds |

| Optimal pH | 7.0–7.5 |

This enzyme catalyzes the specific hydrolysis of oxaloacetate 4-methyl ester to oxaloacetate and methanol .

Research Applications

Metabolic Studies

Oxaloacetate 4-methyl ester serves as a valuable tool in metabolic research, particularly for investigating the dynamics of the TCA cycle. Its properties allow researchers to:

-

Track metabolic fluxes in cellular respiration studies

-

Explore the role of intermediates in energy metabolism

-

Study substrate-enzyme interactions in metabolic pathways

Research has demonstrated that this compound can help replenish oxaloacetate levels within the TCA cycle, which is essential for certain organisms' survival under specific growth conditions.

Biochemical Assays

The compound's unique properties make it useful for various biochemical assays:

-

Enzyme Activity Assessment: It can be used to evaluate the activity of transaminases and decarboxylases, which are crucial for amino acid metabolism and energy production.

-

Metabolic Flux Analysis: By measuring reaction rates with varying concentrations of the ester, researchers can determine kinetic parameters critical for understanding enzyme function in metabolic pathways.

-

Substrate Specificity Studies: The compound helps researchers investigate the specificity of various enzymes involved in oxaloacetate metabolism.

Synthetic Chemistry Applications

In synthetic organic chemistry, oxaloacetate 4-methyl ester serves as an important building block for synthesizing more complex molecules due to its reactivity profile. Applications include:

-

Production of pharmaceuticals and agrochemicals

-

Synthesis of metabolic pathway intermediates

-

Development of enzyme inhibitors or metabolic modulators

Analytical Methods

Detection and Quantification

Several analytical techniques are suitable for characterizing oxaloacetate 4-methyl ester:

| Technique | Application | Details |

|---|---|---|

| NMR Spectroscopy | Structure confirmation | ¹H- and ¹³C-NMR to confirm esterification at C4 position |

| Mass Spectrometry | Molecular weight confirmation | High-resolution MS (ESI-TOF), m/z = 145.09 for anion |

| HPLC | Purity assessment | Reverse-phase with UV detection (210–260 nm) |

| TLC | Reaction monitoring | Rf ~0.5 in 9:1 CHCl₃:MeOH |

These methods enable researchers to confirm the identity, purity, and concentration of oxaloacetate 4-methyl ester in experimental settings.

Stability Considerations

The stability profile of oxaloacetate 4-methyl ester is an important consideration for research applications:

| Factor | Effect on Stability |

|---|---|

| pH > 9.0 | Rapid hydrolysis |

| Temperature > 60°C | Accelerated ester degradation |

| Aqueous solutions | Gradual hydrolysis (~2%/day) |

| Storage conditions | Best maintained under cold, dry conditions |

Understanding these stability parameters is essential for experimental design and interpretation of results involving this compound.

Research Challenges and Future Directions

Current Research Challenges

Several methodological challenges exist in research involving oxaloacetate 4-methyl ester:

-

Enzymatic Kinetics Discrepancies: Contradictions in reported enzymatic kinetics of 4-methyloxaloacetate esterase may arise from variations in assay conditions. Standardizing buffer systems, using recombinant enzymes, and validating substrate stability via pre-incubation controls can help address these issues.

-

Substrate Degradation: Fresh preparation and cold storage are necessary to prevent degradation that can confound experimental results.

-

Reaction Rate Linearity: Pre-equilibrating enzyme-substrate mixtures helps maintain linear reaction rates during kinetic studies.

Future Research Directions

Promising areas for future investigation include:

-

Therapeutic Potential: Recent studies suggest potential therapeutic applications for oxaloacetate derivatives, including neuroprotective effects and roles in treating metabolic disorders.

-

Computational Modeling: Molecular dynamics simulations comparing solvation free energy in water versus lipid bilayers could estimate membrane permeability and optimize experimental conditions.

-

Optimized Synthesis: Improving synthetic methods for higher yield and scalability would benefit research and potential industrial applications.

-

Metabolic Regulation: Further exploring the role of this compound in metabolic regulation could provide insights into cellular energy metabolism and potential targets for metabolic disease interventions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume